Methyl 3-[(4-fluorobenzoyl)oxy]benzoate
Description
Methyl 3-[(4-fluorobenzoyl)oxy]benzoate is a benzoate ester derivative featuring a 4-fluorobenzoyloxy substituent at the 3-position of the benzene ring. This compound is structurally characterized by two ester groups: a methyl benzoate moiety and a 4-fluorobenzoyloxy group.
Properties
Molecular Formula |
C15H11FO4 |
|---|---|
Molecular Weight |
274.24g/mol |
IUPAC Name |
methyl 3-(4-fluorobenzoyl)oxybenzoate |
InChI |
InChI=1S/C15H11FO4/c1-19-14(17)11-3-2-4-13(9-11)20-15(18)10-5-7-12(16)8-6-10/h2-9H,1H3 |
InChI Key |
PIOOMNQHUBVMOZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences :
- Substituent: The amino group (-NH-) replaces the oxygen atom in the ester linkage, converting the ester to an amide.
- Electronic Effects : The amide group is less electron-withdrawing than the ester, reducing the compound’s susceptibility to hydrolysis.
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate (CAS 1381944-35-9)
Structural Differences :
- Substituent : A 4-methoxyphenyl group replaces the 4-fluorobenzoyloxy group at the 3-position.
- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, increasing electron density on the benzene ring, which contrasts with the electron-withdrawing fluorine in the target compound.
Methyl 3-((4-(4-(4-chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzoate (Compound 23)
Structural Differences :
- Functional Group : An isoxazole ring replaces the 4-fluorobenzoyloxy group.
Methyl [4-(trifluoromethyl)benzoyl]acetate
Structural Differences :
Stability :
- The trifluoromethyl derivative is less stable under basic conditions compared to the fluorinated analog.
Physicochemical and Spectral Comparisons
Spectral Data
- ¹H NMR : The fluorine atom in Methyl 3-[(4-fluorobenzoyl)oxy]benzoate causes distinct splitting patterns (e.g., coupling with adjacent protons). In contrast, compounds like Methyl 4-fluoro-3-(4-Methylphenyl)benzoate (CAS 1381944-67-7) show simpler aromatic proton signals due to the absence of a benzoyloxy group .
- HRMS : All compounds are characterized by high-resolution mass spectrometry to confirm molecular weights, with deviations <2 ppm .
Solubility and logP
| Compound | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|
| This compound | 2.8 | 0.12 (DMSO) |
| Ethyl 4-[(4-fluorobenzoyl)amino]benzoate | 2.5 | 0.25 (DMSO) |
| Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate | 3.1 | 0.09 (DMSO) |
Data inferred from structural analogs in .
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